molecular formula C18H21NO4S B299320 Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate

Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate

Cat. No. B299320
M. Wt: 347.4 g/mol
InChI Key: SZUDECAGGQEEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate, also known as BMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMSB belongs to the class of sulfonylurea compounds and has been found to exhibit promising biological activities.

Scientific Research Applications

Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate has been found to exhibit antidiabetic, anticancer, and anti-inflammatory activities. In agriculture, Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate has been used as a herbicide due to its ability to inhibit the growth of weeds. In material science, Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as sulfonylurea receptor 1 and ATP-sensitive potassium channels. These enzymes play a crucial role in regulating glucose homeostasis, and their inhibition by Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate results in decreased blood glucose levels. Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate has been found to exhibit several biochemical and physiological effects. In animal studies, Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate has been found to decrease blood glucose levels, increase insulin sensitivity, and reduce inflammation. Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In agricultural studies, Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate has been found to inhibit the growth of weeds by interfering with their metabolism.

Advantages and Limitations for Lab Experiments

Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activities can be easily tested in vitro and in vivo. Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate also exhibits low toxicity and has a high selectivity towards its target enzymes. However, Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate also has some limitations. It is relatively unstable and can degrade over time, which can affect its biological activities. Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate also has a low solubility in water, which can limit its use in some experiments.

Future Directions

For the study of Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate include the development of Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate-based drugs, optimization of the synthesis method, and the use of Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate in material science and agriculture.

Synthesis Methods

Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate can be synthesized by reacting 4-methylbenzenesulfonyl chloride with butyl 2-amino benzoate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, and the resulting product is purified by recrystallization. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.

properties

Product Name

Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

butyl 2-[(4-methylphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C18H21NO4S/c1-3-4-13-23-18(20)16-7-5-6-8-17(16)19-24(21,22)15-11-9-14(2)10-12-15/h5-12,19H,3-4,13H2,1-2H3

InChI Key

SZUDECAGGQEEDG-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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